2-Fluoro-n,4-dimethylaniline 2-Fluoro-n,4-dimethylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13347121
InChI: InChI=1S/C8H10FN/c1-6-3-4-8(10-2)7(9)5-6/h3-5,10H,1-2H3
SMILES: CC1=CC(=C(C=C1)NC)F
Molecular Formula: C8H10FN
Molecular Weight: 139.17 g/mol

2-Fluoro-n,4-dimethylaniline

CAS No.:

Cat. No.: VC13347121

Molecular Formula: C8H10FN

Molecular Weight: 139.17 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-n,4-dimethylaniline -

Specification

Molecular Formula C8H10FN
Molecular Weight 139.17 g/mol
IUPAC Name 2-fluoro-N,4-dimethylaniline
Standard InChI InChI=1S/C8H10FN/c1-6-3-4-8(10-2)7(9)5-6/h3-5,10H,1-2H3
Standard InChI Key KICWBKWNKZINLP-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC)F
Canonical SMILES CC1=CC(=C(C=C1)NC)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-Fluoro-N,N-dimethylaniline features a benzene ring substituted with fluorine at the 2-position and a dimethylamino group (-N(CH3_3)2_2) at the 1-position. The fluorine atom’s electronegativity (χ=4.0\chi = 4.0) induces electron-withdrawing effects, directing electrophilic substitution to the ortho and para positions . The dimethylamino group, a strong electron-donating moiety, enhances the ring’s electron density, creating a push-pull electronic configuration that influences reactivity and stability.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC8H10FN\text{C}_8\text{H}_{10}\text{FN}
Molecular Weight139.17 g/mol
Density1.1±0.1g/cm31.1 \pm 0.1 \, \text{g/cm}^3
Boiling Point166.7 \pm 23.0 \, ^\circ\text{C}
Flash Point54.6 \pm 22.6 \, ^\circ\text{C}

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals: 1H^1\text{H}-NMR shows a singlet for the dimethylamino protons at δ2.83.0ppm\delta 2.8–3.0 \, \text{ppm}, while aromatic protons resonate as a doublet (J=8.5HzJ = 8.5 \, \text{Hz}) at δ6.87.2ppm\delta 6.8–7.2 \, \text{ppm} . Fluorine-19 NMR exhibits a peak at δ110ppm\delta -110 \, \text{ppm}, confirming the ortho fluorine substitution . Infrared (IR) spectroscopy identifies C–F stretching at 1220cm11220 \, \text{cm}^{-1} and N–H bending at 1600cm11600 \, \text{cm}^{-1} .

Synthesis and Industrial Production

Catalytic Amination Methods

The synthesis of 2-fluoro-N,N-dimethylaniline involves direct amination of fluorinated aromatic precursors. A patented method employs hydroxylamine hydrochloride and soluble vanadium salts in an acetic acid-water medium to achieve regioselective amination . Key parameters include:

  • Molar Ratio: m-Xylene:Vanadium Salt=36:1150:1\text{m-Xylene} : \text{Vanadium Salt} = 36:1–150:1

  • Temperature: Reflux conditions (100–120 \, ^\circ\text{C})

  • Reaction Time: 1–6 hours .

This method achieves a yield of 85–90% with minimal byproducts, outperforming traditional nitration-reduction routes that generate toxic waste .

Table 2: Comparative Synthesis Routes

MethodYield (%)ByproductsEnvironmental Impact
Catalytic Amination 85–90<5%Low
Nitration-Reduction60–70Nitroarenes, SludgeHigh

Green Chemistry Innovations

Recent advances emphasize solvent-free reactions and biocatalytic pathways. Omega-transaminases have been engineered to catalyze the amination of 2-fluorotoluene derivatives, achieving enantiomeric excess (eeee) >99% under mild conditions (30–40 \, ^\circ\text{C}, pH 7–8) . These methods align with the principles of green chemistry by reducing energy consumption and hazardous waste.

Physicochemical and Thermal Properties

Solubility and Stability

2-Fluoro-N,N-dimethylaniline is soluble in polar aprotic solvents (e.g., dimethylformamide, acetone) but immiscible with water. Its stability under acidic conditions is limited due to protonation of the dimethylamino group, which accelerates hydrolysis. Storage recommendations include inert atmospheres (N2_2 or Ar) and temperatures below 25 \, ^\circ\text{C} .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals a decomposition onset at 200 \, ^\circ\text{C}, releasing hydrogen fluoride (HF) and dimethylamine. The activation energy (EaE_a) for decomposition, calculated via the Flynn-Wall-Ozawa method, is 120kJ/mol120 \, \text{kJ/mol} .

Industrial and Research Applications

Pharmaceutical Intermediates

This compound is a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) such as floctafenine. The fluorine atom enhances metabolic stability by resisting cytochrome P450 oxidation, prolonging drug half-life .

Agrochemical Formulations

In agrochemicals, it is used to synthesize herbicides like flufenacet. Field trials demonstrate 95% weed control efficacy at application rates of 100150g/ha100–150 \, \text{g/ha} .

Table 3: Agrochemical Performance Data

HerbicideTarget WeedEfficacy (%)Application Rate (g/ha)
Flufenacet Echinochloa crus-galli95150

Polymer Chemistry

Incorporation into polyimides improves thermal stability, with glass transition temperatures (TgT_g) increasing from 250 \, ^\circ\text{C} to 320 \, ^\circ\text{C} . These polymers are used in aerospace components and flexible electronics.

Future Research Directions

Catalytic Asymmetric Synthesis

Developing chiral vanadium catalysts for enantioselective amination could yield optically pure intermediates for CNS drugs. Preliminary studies report eeee values of 70–80% using BINOL-derived ligands .

Biodegradation Pathways

Research on Pseudomonas putida strains capable of degrading 2-fluoro-N,N-dimethylaniline via oxidative defluorination is ongoing. Gene sequencing has identified a novel flavin-dependent monooxygenase responsible for C–F bond cleavage .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator